molecular formula C15H14N2 B15175772 9(10H)-Acridinimine, 10-ethyl- CAS No. 111782-81-1

9(10H)-Acridinimine, 10-ethyl-

Cat. No.: B15175772
CAS No.: 111782-81-1
M. Wt: 222.28 g/mol
InChI Key: PMZMGDKMNUIAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Acridine (B1665455) Class and its Chemical Significance in Contemporary Research

Acridines are nitrogen-containing heterocyclic compounds characterized by a tricyclic aromatic ring system. This planar structure is fundamental to one of their most well-known properties: the ability to intercalate into DNA. This interaction has been a driving force in the exploration of acridine derivatives for various biological applications. Beyond this, the acridine nucleus is a versatile scaffold that can be functionalized at various positions, leading to a diverse array of compounds with tailored properties. In contemporary research, acridines are investigated for their potential in fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and as catalysts in organic synthesis.

Rationale for In-Depth Academic Investigation of 9(10H)-Acridinimine, 10-ethyl-

The specific compound, 9(10H)-Acridinimine, 10-ethyl-, presents a compelling case for detailed academic study. It is a derivative of 9-aminoacridine (B1665356) and is understood to exist in tautomeric equilibrium with its amino form. The imino form, where a double bond exists between the C9 carbon and the exocyclic nitrogen, can significantly influence the molecule's electronic distribution, basicity, and hydrogen bonding capabilities compared to its amino tautomer.

The presence of the 10-ethyl group is also of critical importance. This alkyl substitution on the ring nitrogen can modulate the compound's solubility, steric hindrance, and electronic properties. These modifications can have a profound impact on how the molecule interacts with biological targets or participates in chemical reactions. The investigation of this specific structure is driven by the hypothesis that the combination of the 9-imino functionality and the 10-ethyl substituent will give rise to unique physicochemical and potentially valuable biological properties.

Historical Context of Acridinimine Research and Evolution of Methodologies

The story of acridine research begins in the late 19th century with the isolation of acridine from coal tar. Early research focused on the synthesis of acridine-based dyes. The early 20th century saw the discovery of the biological activities of acridine derivatives, which spurred further investigation into their medicinal applications.

The synthesis of the acridine core has evolved significantly over the years. The Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid, is a classic method that has been refined and adapted. nih.govspectrabase.com More contemporary methods often focus on metal-catalyzed cross-coupling reactions to construct the diarylamine precursor, offering greater efficiency and substrate scope.

Research into 9-aminoacridines, the direct precursors to acridinimines, has a rich history. The synthesis of 9-aminoacridine derivatives has been a subject of intense study due to their wide range of biological activities. alfachemch.comnih.govchemicalbook.com The understanding of the tautomeric relationship between the 9-amino and 9-imino forms has been advanced through spectroscopic techniques and theoretical studies. nih.gov These studies have revealed that the position of the tautomeric equilibrium can be influenced by factors such as solvent polarity and the nature of substituents on the acridine ring and the exocyclic nitrogen. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111782-81-1

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

10-ethylacridin-9-imine

InChI

InChI=1S/C15H14N2/c1-2-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)17/h3-10,16H,2H2,1H3

InChI Key

PMZMGDKMNUIAQD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 9 10h Acridinimine, 10 Ethyl and Its Derivatives

Advanced Synthetic Routes to the 9(10H)-Acridinimine, 10-ethyl- Scaffold

The construction of the fundamental 9(10H)-acridinimine, 10-ethyl- structure relies on a series of well-established, yet often challenging, organic reactions. These routes are designed to first build the acridine (B1665455) ring system and then introduce the ethyl group at the N-10 position.

The initial and one of the most common methods for constructing the acridine skeleton involves the condensation of N-phenylanthranilic acid derivatives. nih.gov This classical approach, often achieved through Jourdan-Ullmann couplings, is followed by cyclization using strong acids. nih.gov

A more contemporary strategy involves a three-component reaction to produce 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. nih.gov This method begins with the synthesis of 2,4-diaryl-2,3-dihydroanthranilates. nih.gov For instance, the reaction of ethyl acetoacetate (B1235776) and aniline (B41778) in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) in ethanol (B145695) can be employed. nih.gov

An alternative approach to the acridine core utilizes a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. nih.gov This is followed by a Friedel-Crafts cyclization with a reagent like phosphorus oxychloride (POCl3) to yield the 9-chloroacridine (B74977) intermediate. nih.gov The synthesis of 9-chloroacridines can also start from salicylic (B10762653) acid derivatives, which are converted to aryl triflates and then coupled with substituted anilines. nih.gov

The following table summarizes a synthetic route to a 9-chloroacridine precursor:

StepReactantsReagentsProductYield
1Salicylic acid derivativeMethylating agentMethylated salicylic acidNear quantitative
2Methylated salicylic acidTriflic anhydrideAryl triflateHigh purity
3Aryl triflate, Substituted anilinePd catalyst (Buchwald-Hartwig conditions)Diarylamine-
4DiarylamineHydrolysis agentDiarylamine carboxylic acid-
5Diarylamine carboxylic acidPOCl39-chloroacridineModerate to low

Table is based on data from a parallel synthesis of 9-aminoacridines. nih.gov

One of the most critical ring-closing steps in many acridine syntheses is the cyclization of an N-phenylanthranilic acid intermediate. This is typically achieved under harsh acidic conditions, which promotes the intramolecular electrophilic aromatic substitution required to form the third ring of the acridine system. nih.gov

In modern synthetic strategies, ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of various nitrogen-containing heterocycles. nih.govorganic-chemistry.org While not directly reported for the primary synthesis of the acridine core itself, RCM is instrumental in creating unsaturated nitrogen heterocycles which can be precursors or analogues. nih.gov For instance, RCM can be used to synthesize 3-pyrrolines and tetrahydropyridines from appropriate diene precursors. nih.gov The efficiency of these reactions often depends on the catalyst used, with ruthenium-based catalysts like Grubbs' catalysts being particularly effective. organic-chemistry.org

The general principle of a ring-closing reaction to form a lactam, a related cyclic amide structure, involves the intramolecular condensation of a molecule containing both a carboxylic acid and an amine group, often catalyzed by acid and heat. youtube.com

Once the acridine or 9-aminoacridine (B1665356) scaffold is formed, the introduction of the ethyl group at the N-10 position is typically achieved through alkylation. The N-10 position is a primary nucleophilic site within the acridine core, making it susceptible to reaction with alkylating agents. rsc.orgrsc.org

Direct N-alkylation can be accomplished by reacting the acridine with an appropriate alkyl halide, such as ethyl iodide or ethyl bromide. This reaction often proceeds under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity. However, under strongly acidic conditions, N-alkylation can also occur, leading to the formation of acridinium (B8443388) salts. rsc.orgrsc.org

It is important to control the reaction conditions to avoid undesired side reactions. For example, in the synthesis of related 4-aminoacridines, N-alkylation was a key step. rsc.org However, the reactivity of the aniline group can influence the outcome of the alkylation. rsc.org

Derivatization Strategies of the 9(10H)-Acridinimine, 10-ethyl- Core

With the core structure of 9(10H)-acridinimine, 10-ethyl- in hand, further modifications can be made to alter its properties. These derivatizations can be targeted at various positions on the molecule.

The exocyclic imine group of 9(10H)-acridinimine is a key site for functionalization. This nitrogen can be further alkylated or acylated to introduce a wide variety of substituents.

One common strategy involves the condensation of 9-aminoacridine with substituted phenacyl, benzoyl, or benzyl (B1604629) halides. nih.gov This reaction is typically carried out by stirring the reactants at room temperature followed by refluxing to drive the reaction to completion. nih.gov The resulting products can then be purified by recrystallization. nih.gov

Another versatile method for derivatizing the exocyclic amine is through reductive amination. google.com This involves reacting 9-aminoacridine with an aldehyde in the presence of a mild reducing agent like sodium cyanoborohydride (NaCNBH3) in a weakly acidic medium. google.com This one-pot reaction allows for the direct conversion of the aldehyde to an amine, yielding N-substituted 9-aminoacridines in good yields. google.com

The following table presents examples of yields from the reductive amination of 9-aminoacridine with various benzaldehydes:

Aldehyde SubstituentProductYield (%)
Unsubstituted9-(benzylamino)acridine58-92
-COOH9-acridinylamino-acetic acid91

Table is based on data from a patent describing the synthesis of 9-aminoacridine derivatives. google.com

The nature and position of substituents on the acridine ring can have a profound impact on the yield and purity of the final products. Electron-donating or electron-withdrawing groups can modulate the reactivity of the various positions on the acridine scaffold. rsc.org

In the synthesis of 9-chloroacridines, a key intermediate, the presence of different substituents on the precursor molecules was found to influence the efficiency of the Buchwald coupling and cyclization steps. nih.gov The yields of the three-step sequence to obtain substituted 9-chloroacridines were reported to be moderate to fairly low, with some degradation to 9-acridones observed. nih.gov

Furthermore, in the subsequent coupling of these 9-chloroacridines with diamines, the yields and purities of the resulting 9-aminoacridine products were highly variable. nih.gov The presence of 9-acridone impurities, formed by hydrolysis of the 9-chloroacridine starting material, was a common issue that affected the purity of the final product. nih.gov

Green Chemistry Approaches in 9(10H)-Acridinimine, 10-ethyl- Synthesis

Traditional methods for the synthesis of the acridine scaffold, the core of 9(10H)-Acridinimine, 10-ethyl-, often involve harsh reaction conditions, toxic reagents, and laborious purification procedures. google.com The application of green chemistry principles aims to address these shortcomings by developing cleaner, more efficient, and sustainable synthetic protocols. Key areas of focus include the use of microwave irradiation, eco-friendly solvents, and heterogeneous or recyclable catalysts.

Microwave-Assisted Organic Synthesis (MAOS):

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. jocpr.comrsc.org For the synthesis of acridine derivatives, microwave-assisted synthesis can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. jocpr.comniscpr.res.in This technique's efficiency stems from the direct and rapid heating of the reaction mixture, which can accelerate reaction rates and often leads to cleaner reactions with fewer byproducts. jocpr.com

In the context of synthesizing the acridine core, a precursor to 9(10H)-Acridinimine, 10-ethyl-, microwave irradiation can be employed in the key cyclization step. For instance, the condensation of N-phenylanthranilic acids to form acridones, a related class of compounds, has been efficiently catalyzed by Lewis acids under microwave irradiation, significantly reducing reaction times compared to conventional heating. jocpr.com Similarly, the synthesis of acridine-9-carboxylic acid, a potential intermediate, has been achieved in high yield using microwave irradiation. niscpr.res.in The application of MAOS to the synthesis of 9(10H)-Acridinimine, 10-ethyl- would likely involve the microwave-assisted reaction of an appropriate N-ethylated precursor, leading to a more energy-efficient and rapid synthesis.

Eco-Friendly Solvents and Catalysts:

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of acridines often utilize volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives such as water, or even solvent-free conditions. researchgate.netrsc.org For example, the synthesis of acridine sulfonamide derivatives has been successfully carried out in water using sulfuric acid as an environmentally friendly catalyst. rsc.org

The use of solid acid catalysts and reusable catalysts is another important green chemistry strategy. jocpr.comrsc.org These catalysts are often more environmentally friendly than their homogeneous counterparts and offer economic advantages due to their ease of separation from the reaction mixture and potential for recycling. jocpr.com For instance, a Co/C catalyst derived from rice husks has been used for the synthesis of acridine derivatives in water under microwave irradiation, demonstrating a high-yield, fast, and green method with a reusable catalyst. rsc.org Zinc chloride (ZnCl2) has also been employed as a Lewis acid catalyst in a heterogeneous medium for the synthesis of acridines, allowing for easy product separation and reduced energy consumption. researchgate.netrevistadechimie.ro

One-Pot Syntheses:

The following table summarizes the comparison between conventional and green synthetic approaches for acridine derivatives, which can be extrapolated to the synthesis of 9(10H)-Acridinimine, 10-ethyl-.

FeatureConventional SynthesisGreen Synthesis Approaches
Heating Method Conventional refluxMicrowave irradiation
Reaction Time Several hours to daysMinutes to a few hours
Solvents Often volatile and hazardous organic solventsWater, eco-friendly solvents, or solvent-free conditions
Catalysts Often homogeneous and corrosive acids (e.g., H2SO4, POCl3)Heterogeneous, recyclable Lewis acids (e.g., ZnCl2, Co/C)
Efficiency Often lower yields and more byproductsHigher yields and cleaner reactions
Work-up Laborious extraction and purificationSimpler product isolation
Environmental Impact Higher energy consumption and waste generationReduced energy consumption and waste

This table is interactive. You can sort the columns by clicking on the headers.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule.

An FT-IR spectrum of 9(10H)-Acridinimine, 10-ethyl- would be expected to reveal characteristic absorption bands. Key regions of interest would include:

C=N Stretching: The imine functional group should exhibit a characteristic stretching vibration.

Aromatic C-H and C=C Stretching: Vibrations associated with the acridine (B1665455) aromatic rings.

Aliphatic C-H Stretching: Bands corresponding to the N-ethyl group.

N-H Bending (if applicable): Depending on the tautomeric form, N-H bending vibrations could be present.

A data table for FT-IR analysis would typically appear as follows:

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableData not availableC=N stretch
Data not availableData not availableAromatic C=C stretch
Data not availableData not availableAliphatic C-H stretch
Data not availableData not availableAromatic C-H bend

Raman spectroscopy would provide complementary information to FT-IR, particularly for the non-polar bonds. The symmetric vibrations of the aromatic rings and the C=N bond would be expected to be strong Raman scatterers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure and connectivity of organic molecules.

The ¹H NMR spectrum would provide information on the chemical environment of all protons in the molecule. Expected signals would include:

Aromatic Protons: A complex multiplet pattern in the downfield region corresponding to the protons on the acridine rings.

Ethyl Group Protons: A characteristic quartet and triplet for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the N-ethyl group, respectively.

Imine Proton (if present): A signal for the proton attached to the imine nitrogen, the chemical shift of which would be sensitive to the solvent and temperature.

A representative ¹H NMR data table would be:

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Data not availablem8H-Aromatic-H
Data not availableq2HValue-CH₂-
Data not availablet3HValue-CH₃

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Key signals would be:

Imine Carbon: The C=N carbon would have a characteristic chemical shift in the downfield region.

Aromatic Carbons: Signals corresponding to the 13 carbons of the acridine ring system.

Ethyl Group Carbons: Two signals for the methylene and methyl carbons.

A typical ¹³C NMR data table is shown below:

Chemical Shift (δ, ppm)Assignment
Data not availableC=N
Data not availableAromatic-C
Data not available-CH₂-
Data not available-CH₃

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguously assigning all proton and carbon signals and for confirming the connectivity of the atoms within the molecule.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as assessing its purity. For a compound such as 10-ethyl-9(10H)-acridinimine, soft ionization techniques are paramount to prevent fragmentation and preserve the molecular ion.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that separates components of a mixture by liquid chromatography and detects them by mass spectrometry. In the analysis of 10-ethyl-9(10H)-acridinimine, LC would be employed to isolate the compound from any unreacted starting materials, byproducts, or degradation products. The choice of the stationary and mobile phases would be critical and would depend on the polarity of the molecule. A reversed-phase C18 column with a gradient elution of water and acetonitrile, both likely containing a small amount of formic acid to facilitate protonation, would be a typical starting point.

Upon elution from the LC column, the analyte would be introduced into the mass spectrometer. An electrospray ionization (ESI) source would be suitable, as it is a soft ionization technique that would likely yield the protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would provide confirmation of the molecular weight of the compound.

Table 1: Illustrative LC-MS Parameters for Analysis of Acridine Derivatives

Parameter Value/Type
LC Column C18 reversed-phase
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Gradient
Ionization Mode Electrospray Ionization (ESI), Positive

For a more in-depth structural analysis, hybrid quadrupole time-of-flight (QTOF) mass spectrometry would be invaluable. QTOF-MS provides high-resolution mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In a typical QTOF analysis of 10-ethyl-9(10H)-acridinimine, the instrument would be operated in MS/MS mode. The quadrupole would be used to isolate the precursor ion ([M+H]⁺), which would then be subjected to collision-induced dissociation (CID). The resulting fragment ions would be analyzed by the time-of-flight mass analyzer. The fragmentation pattern would provide significant structural information, helping to confirm the connectivity of the ethyl group and the imine functionality to the acridine core. While no specific data exists for the target compound, analysis of related acridone (B373769) structures suggests that characteristic fragmentation would involve the acridine ring system.

Electronic Absorption Spectroscopy for Electronic Structure Profiling

Electronic absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

The UV-Vis spectrum of a molecule like 10-ethyl-9(10H)-acridinimine is expected to be characterized by intense absorptions in the ultraviolet region, arising from π-π* transitions within the conjugated acridine ring system. The NIST WebBook provides UV-Vis spectral data for the parent compound, 9(10H)-Acridinone, which serves as a useful reference. nist.govnist.gov The spectrum of 9(10H)-Acridinone exhibits several absorption maxima, reflecting the complex electronic structure of the acridine core. nist.govnist.gov The introduction of the 10-ethyl group is not expected to dramatically shift the main absorption bands compared to the parent acridone, though subtle shifts may occur.

Table 2: UV-Vis Absorption Maxima for 9(10H)-Acridinone

Wavelength (λmax, nm) Molar Absorptivity (log ε)
213 4.54
252.5 4.75
382 3.96
400.5 4.02

Data obtained from the NIST WebBook for 9(10H)-Acridinone. nist.govnist.gov

The position, intensity, and shape of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Studying these solvent effects provides insight into the nature of the electronic transitions and the change in dipole moment between the ground and excited states of the molecule. For acridine derivatives, shifts in the absorption maxima to longer wavelengths (bathochromic or red shifts) or shorter wavelengths (hypsochromic or blue shifts) can be observed when the solvent is changed. While specific studies on 10-ethyl-9(10H)-acridinimine are not available, research on other conjugated systems demonstrates that polar solvents can stabilize the excited state differently than the ground state, leading to observable spectral shifts.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of 10-ethyl-9(10H)-acridinimine in the solid state. To date, no crystal structure for 9(10H)-Acridinimine, 10-ethyl- has been deposited in the Cambridge Structural Database or reported in the searched literature. Obtaining single crystals of sufficient quality is often a challenging step in this process. If a crystal structure were to be determined, it would confirm the planarity of the acridine system and the geometry of the imine and ethyl substituents.

Photophysical Properties and Excited State Dynamics of 9 10h Acridinimine, 10 Ethyl and Analogues

Fluorescence and Phosphorescence Characteristics

The fluorescence and phosphorescence characteristics of acridin-9(10H)-one analogues are central to their application in optoelectronics. These properties are finely tuned by the nature and position of substituent groups on the acridone (B373769) core.

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. For TADF materials, the total PLQY is a combination of the prompt fluorescence (PF) and delayed fluorescence (DF) components.

A notable analogue, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), exhibits a high total PLQY of 94.9%. rsc.orgrsc.org This high efficiency is a result of effective population of the singlet state from the triplet state via reverse intersystem crossing (RISC). The prompt and delayed components of the fluorescence quantum yield for this compound have also been quantified. rsc.org Another series of donor-acceptor type TADF emitters, where acridine (B1665455) or phenoxazine (B87303) donors are attached to the 3-site of the acridin-9(10H)-one acceptor, also show efficient emission. researchgate.net

No specific PLQY data for 9(10H)-Acridinimine, 10-ethyl- was found in the reviewed literature.

Table 1: Photoluminescence Quantum Yield of 3,6-DPXZ-AD

Parameter Value
Total PLQY (ΦPL) 94.9%
Prompt Fluorescence Quantum Yield (ΦPF) -
Delayed Fluorescence Quantum Yield (ΦDF) -

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For TADF emitters, both a prompt and a delayed lifetime component are observed.

The analogue 3,6-DPXZ-AD displays a short TADF lifetime of 1.6 µs. rsc.orgrsc.org This short lifetime is advantageous for reducing efficiency roll-off in organic light-emitting diodes (OLEDs) at high brightness. The prompt (τPF) and delayed (τDF) fluorescence lifetimes are key indicators of the TADF mechanism's efficiency. rsc.org

No specific fluorescence lifetime data for 9(10H)-Acridinimine, 10-ethyl- was found in the reviewed literature.

Table 2: Fluorescence Lifetime of 3,6-DPXZ-AD

Parameter Value
Prompt Fluorescence Lifetime (τPF) -
Delayed Fluorescence Lifetime (τDF) 1.6 µs

Time-resolved fluorescence spectroscopy is a powerful technique to study the dynamics of excited states. It allows for the direct observation of the decay of prompt and delayed fluorescence, providing insights into the rates of radiative and non-radiative processes, as well as the efficiency of the RISC process in TADF molecules. For acridin-9(10H)-one based TADF materials, this technique is crucial for confirming the TADF mechanism and for determining the lifetimes of the different emissive states. rsc.org

No specific time-resolved fluorescence spectroscopy data for 9(10H)-Acridinimine, 10-ethyl- was found in the reviewed literature.

Excited-State Energy Transfer Processes

The excited-state energy transfer processes in acridin-9(10H)-one analogues are dominated by the interplay between their singlet and triplet excited states, which is fundamental to their TADF properties.

A small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ) is a prerequisite for efficient TADF. This small gap allows for the efficient thermal up-conversion of triplet excitons to the singlet state, which then contributes to delayed fluorescence. The incorporation of the 9(10H)-acridone chromophore has been shown to result in a small singlet-triplet energy gap, enabling applications such as the sensitization of europium(III) luminescence. rsc.org

In the case of 3,6-DPXZ-AD, the small ΔEₛₜ facilitates a high rate constant of reverse intersystem crossing (kRISC). rsc.orgrsc.org The energy levels of the S₁ and T₁ states can be estimated from the onsets of their respective fluorescence and phosphorescence spectra measured at low temperatures.

No specific ΔEₛₜ data for 9(10H)-Acridinimine, 10-ethyl- was found in the reviewed literature.

The TADF mechanism in acridin-9(10H)-one based emitters involves several key steps:

Excitation: The molecule is excited from the ground state (S₀) to the first excited singlet state (S₁).

Intersystem Crossing (ISC): A portion of the excited singlet excitons can cross over to the triplet manifold, populating the lowest triplet state (T₁).

Reverse Intersystem Crossing (RISC): Due to the small ΔEₛₜ, triplet excitons can be thermally activated to return to the S₁ state. This process is crucial for harvesting the non-emissive triplet excitons.

Fluorescence: The population of the S₁ state, comprising both initially formed singlets and those generated via RISC, then decays radiatively to the ground state, producing prompt and delayed fluorescence, respectively.

For the analogue 3,6-DPXZ-AD, a high kRISC of 1.1 × 10⁶ s⁻¹ has been realized. rsc.orgrsc.org This high rate is attributed to a multichannel RISC process. rsc.org The design of donor-acceptor structures, with acridin-9(10H)-one acting as the acceptor, is a common strategy to achieve a small ΔEₛₜ and promote efficient TADF. researchgate.net

No specific TADF mechanism details for 9(10H)-Acridinimine, 10-ethyl- were found in the reviewed literature.

Influence of Solvent Polarity on Photophysical Behavior

The photophysical properties of acridine derivatives are profoundly influenced by the polarity of the solvent medium. This is primarily due to changes in the electronic distribution of the molecule upon excitation, which can be stabilized to varying degrees by solvent molecules. For acridine-based systems, an increase in solvent polarity generally leads to a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This phenomenon, known as solvatochromism, is indicative of a larger dipole moment in the excited state compared to the ground state.

In the case of compounds structurally similar to 9(10H)-Acridinimine, 10-ethyl-, such as other 9-aminoacridine (B1665356) derivatives, the solvent polarity can also dictate the nature of the excited state. In non-polar solvents, a locally excited (LE) state is typically observed. However, in more polar environments, an intramolecular charge transfer (ICT) state can be formed. nih.gov This ICT state arises from the transfer of electron density from the amino or imino group to the acridine ring upon photoexcitation, resulting in a highly polar excited species. The stabilization of this ICT state by polar solvent molecules lowers its energy, leading to the observed red shift in emission.

The transition from an LE to an ICT state is often accompanied by a significant change in the fluorescence quantum yield and lifetime. For instance, studies on a 9-aminoacridine derivative showed complex fluorescence behavior attributed to both a normal emission from the acridine chromophore and an emission from an ICT state. nih.gov The analysis of fluorescence decays in different solvents for this analogue revealed multiple lifetime components, indicating a dynamic equilibrium between different excited species.

The table below illustrates the solvent-dependent Stokes shift for a related acridine derivative, showcasing the effect of solvent polarity. The Stokes shift, which is the difference in energy between the absorption and emission maxima, typically increases with solvent polarity for molecules exhibiting ICT characteristics.

SolventDielectric Constant (ε)Refractive Index (n)Stokes Shift (cm⁻¹) for a Coumarin (B35378) Analogue
n-Hexane1.891.3751700
Toluene2.381.4962300
Ethyl Acetate6.071.3722700
Acetone20.701.3592900
Acetonitrile38.801.3443100
Ethanol (B145695)24.551.3613100
Data adapted from a study on coumarin dyes, which exhibit similar charge transfer characteristics. researchgate.net

Mechanisms of Photoinduced Processes within the Acridinimine Framework

Upon absorption of light, molecules like 9(10H)-Acridinimine, 10-ethyl- can undergo several photoinduced processes. A critical aspect of the acridinimine framework is the potential for tautomerism between the imino form (9(10H)-acridinimine) and the amino form (9-aminoacridine). Theoretical studies have shown that for some substituted acridin-9-amines, the imino tautomer is more stable in the ground state, but upon excitation, the amino tautomer may become energetically favored. researchgate.net This excited-state tautomerization represents a significant non-radiative decay pathway and can dramatically influence the fluorescence properties.

Another key photoinduced process is the formation of the aforementioned intramolecular charge transfer (ICT) state. The mechanism involves the following steps:

Excitation: The molecule absorbs a photon, transitioning from the ground state (S₀) to an initial excited singlet state (S₁), often a locally excited state.

Charge Transfer: In a sufficiently polar solvent, the molecule undergoes a conformational change and electron density redistribution to form the more stable ICT state.

De-excitation: The molecule can then return to the ground state via several pathways:

Fluorescence from the ICT state, typically at a longer wavelength than the LE emission.

Non-radiative decay, such as internal conversion or intersystem crossing to the triplet state.

The efficiency of these processes is highly dependent on the molecular structure and the solvent environment. For example, the presence of water in polar solvents has been shown to quench the ICT emission in a 9-aminoacridine derivative, likely due to changes in the keto-amine/enol-imine equilibrium. nih.gov

Luminescence Features of Related Acridines

The luminescence of acridine compounds is diverse and forms the basis of many of their applications. The parent compound, acridine, and its simple derivatives typically exhibit fluorescence in the blue-violet region of the spectrum. However, substitution on the acridine ring can significantly alter the emission properties.

Theoretical studies on 9(10-ethyl)-acridinone, a close structural analogue where the imino group is replaced by a carbonyl group, provide insight into the electronic transitions. These studies correlate well with experimental data and help interpret the absorption and fluorescence spectra in various solvents. nih.gov The calculations predict the energies and probabilities of different electronic transitions, including fluorescence (S₁ → S₀) and phosphorescence (T₁ → S₀).

The table below summarizes the theoretical and experimental emission maxima for related acridinone (B8587238) compounds in different solvents.

CompoundSolventExperimental Emission Max. (nm)Theoretical Emission Max. (eV)
10-methyl-9-acridinoneNot Specified4512.75
Acridone Derivative (Ketone)Hexane-~520 (Stokes shift ~5000 cm⁻¹)
Acridone Derivative (Ketone)Acetonitrile-~620 (Stokes shift ~10000 cm⁻¹)
Data compiled from theoretical and experimental studies on acridinone derivatives. rsc.org

Furthermore, some acridine derivatives are known for their thermally activated delayed fluorescence (TADF). In these molecules, efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state allows for the harvesting of triplet excitons, leading to enhanced and prolonged fluorescence. While not explicitly documented for 9(10H)-Acridinimine, 10-ethyl-, the rigid acridine core is a favorable structural motif for the design of TADF materials.

Computational Chemistry and Theoretical Studies on 9 10h Acridinimine, 10 Ethyl

Quantum Mechanical Investigations

Quantum mechanical methods are foundational in computational chemistry, providing a rigorous, first-principles approach to describing molecular systems. These ab initio and related techniques are crucial for accurately predicting the behavior of electrons and nuclei within a molecule.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. Studies on the closely related 9-acridinamine/9(10H)-acridinimine tautomeric system provide a framework for understanding the 10-ethyl derivative.

Theoretical studies have examined the two tautomeric forms: 9-acridinamine (9-AA), the amino form, and 9(10H)-acridinimine (9-AI), the imino form. wikipedia.org DFT calculations, particularly at the B3LYP level of theory with basis sets like 6-31G**, are employed to optimize the geometries of these tautomers and determine their relative stabilities. wikipedia.org

For the parent acridine (B1665455) system, calculations consistently show that the amino tautomer (9-AA) is more stable than the imino tautomer (9-AI). wikipedia.org The energy difference is significant, indicating a strong preference for the amino form in the gas phase. The presence of an ethyl group at the N10 position in 9(10H)-Acridinimine, 10-ethyl- would be expected to influence the electronic structure, but the fundamental preference for the amino-like form in related systems is a key finding. The planarity of the acridine ring system is a dominant feature in the optimized geometries, although slight deviations can occur depending on the substituent.

Table 1: Representative DFT Data on Acridine Tautomerism This table illustrates the typical kind of data obtained from DFT calculations on the parent 9-acridinamine/9(10H)-acridinimine system, which serves as a model for the title compound.

Parameter9-acridinamine (amino form)9(10H)-acridinimine (imino form)
Relative Energy (kcal/mol) 0.00 (Reference)> 0 (Less Stable)
C9-N (exocyclic) Bond Length (Å) Shorter (double bond character)Longer (single bond character)
N10-H Bond Present (in protonated form)Absent
C9=N (exocyclic) Bond AbsentPresent

Hartree-Fock (HF) Methods for Electronic Structure and Tautomerism

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. researchgate.netnih.gov While it neglects electron correlation, it provides valuable insights into electronic structure and serves as a starting point for more advanced calculations.

In the study of acridine tautomerism, HF methods, often using basis sets like 6-31G**, have been applied alongside DFT. wikipedia.org The HF calculations also predict that the 9-acridinamine (amino) tautomer is more stable than the 9(10H)-acridinimine (imino) form. wikipedia.org However, the magnitude of the energy difference between the tautomers calculated by HF may differ from that predicted by DFT, a common consequence of the neglect of electron correlation in the HF method. These calculations confirm the fundamental electronic distribution, showing a delocalized π-system across the acridine core. Solvent effects can also be incorporated into HF optimizations using self-consistent reaction field (SCRF) techniques to model the influence of different environments on tautomeric equilibrium. wikipedia.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for medium and large molecules. mdpi.com This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands in an electronic spectrum.

For a molecule like 9(10H)-Acridinimine, 10-ethyl-, a TD-DFT calculation would predict its UV-Visible absorption spectrum. The calculations would yield a series of excited states with corresponding excitation energies (often given in eV) and wavelengths (nm). The nature of the electronic transitions, such as π→π* or n→π*, can be determined by analyzing the molecular orbitals involved in the excitation. This information is critical for understanding the photophysical properties of the compound, which is relevant given that acridine derivatives are known for their fluorescence.

Table 2: Illustrative Output from a TD-DFT Calculation This table shows a hypothetical, yet representative, set of results one would expect from a TD-DFT calculation on an acridine derivative.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S13.104000.15HOMO → LUMO
S23.543500.08HOMO-1 → LUMO
S33.873200.25HOMO → LUMO+1

Semi-Empirical Methods and Their Applications

Semi-empirical methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This makes them significantly faster than ab initio methods, allowing for the study of very large molecular systems or for high-throughput screening.

MINDO/3 Calculations

MINDO/3 (Modified Intermediate Neglect of Differential Overlap, version 3) is a semi-empirical method developed by the group of Michael Dewar. wikipedia.org It is part of a family of methods (including MINDO, MNDO, and AM1) designed to reproduce experimental data like heats of formation and molecular geometries. wikipedia.org MINDO/3 simplifies the calculation of electron-electron repulsion integrals by neglecting many of them, which drastically reduces computational time. While largely superseded by newer methods like PM3 and PM7, MINDO/3 was historically important for studying the thermochemistry and reactivity of organic molecules. Its application to a system like 9(10H)-Acridinimine, 10-ethyl- would have been a computationally feasible way to estimate its heat of formation and explore its potential energy surface in an era of more limited computing power.

PM3 Calculations for Reaction Mechanisms and Thermochemistry

PM3 (Parametric Method 3) is another popular semi-empirical method from Dewar's group that uses a different parameterization approach than its predecessors, MNDO and AM1. wikipedia.org It is widely used for optimizing the geometries of large molecules and for calculating thermodynamic properties like heats of formation.

PM3 is particularly useful for exploring reaction mechanisms and locating transition state structures. For instance, in the study of complex acridine derivatives, PM3 has been used to obtain the geometries of proposed transition states in chemical reactions. By modeling the transition state, researchers can calculate activation barriers and gain insight into the reaction pathway. For 9(10H)-Acridinimine, 10-ethyl-, PM3 could be employed to study its formation, tautomerization pathways, or its reactions with other molecules, providing a computationally efficient means to understand its chemical reactivity and thermochemistry.

CNDO/2 Approximation for Solvent Effects

The Complete Neglect of Differential Overlap (CNDO/2) method has been a foundational semi-empirical quantum mechanical approach used to approximate the influence of solvents on molecular systems. While more advanced methods are now common, CNDO/2 provided early insights into how the surrounding dielectric medium could alter the electronic structure and properties of solutes like 9(10H)-acridinimine, 10-ethyl-. This approximation simplifies the calculation of electron-electron repulsion integrals, making it computationally feasible to handle larger molecules and to model the bulk effects of a solvent. The method is parameterized to reproduce experimental data for small molecules, and it laid the groundwork for understanding solvent-solute interactions in acridinimine systems.

Analysis of Tautomeric Equilibria and Interconversion Mechanisms

The tautomeric relationship between the amino and imino forms is a critical aspect of the chemistry of acridinimine derivatives. In the case of 9(10H)-acridinimine, 10-ethyl-, the equilibrium between the amino tautomer (9-amino-10-ethylacridinium) and the imino tautomer (9(10H)-acridinimine, 10-ethyl-) is a dynamic process. The position of this equilibrium is highly sensitive to the electronic nature of substituents and the surrounding solvent environment. researchgate.net Theoretical studies, including ab initio and density functional theory (DFT) methods, have been instrumental in dissecting the factors that govern this tautomerism. researchgate.net It has been demonstrated that electronegative substituents attached to the exocyclic nitrogen atom tend to favor the formation of the imino tautomer. researchgate.net

Computational methods have been successfully employed to predict the relative stabilities of the amino and imino tautomers and to estimate the equilibrium constants for their interconversion. researchgate.net By calculating the Gibbs free energy of each tautomer, researchers can determine which form is thermodynamically more favorable under specific conditions. For instance, in the ground electronic state, certain acridinamine derivatives exist predominantly in the imino form. researchgate.net The predicted thermodynamic characteristics also extend to the excited state, where the relative stabilities of the tautomers can be reversed. researchgate.net These theoretical predictions have shown good correlation with experimental observations, including those from NMR spectroscopy. researchgate.net

The following table summarizes the predicted relative stability of tautomers in different electronic states for related acridinamine systems.

Compound System Ground State (S0) Favored Tautomer Excited State (S1) Favored Tautomer
Acridin-9-amine Derivatives (general)Imino (with electronegative substituents)Varies by substituent
Compound 3 (N-(2-chloroethyl)acridin-9-amine)Amino/Imino CoexistenceAmino
Compound 4 (N-(5-methylpyridin-2-yl)acridin-9-amine)Amino/Imino CoexistenceImino

The Self-Consistent Reaction Field (SCRF) technique is a powerful computational tool for modeling the influence of a solvent on tautomeric equilibria. This method treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution, which in turn affects the solute's energy and structure. For acridinimine systems, SCRF calculations, often performed at the ab initio Hartree-Fock level, have been used to investigate how solvents of varying polarity (e.g., hexane, acetonitrile, water) impact the amino-imino equilibrium. researchgate.net The results consistently show that the polarity and specific interactions of the solvent can significantly shift the equilibrium, favoring one tautomer over the other. researchgate.net For example, highly polar solvents can lead to the predominance of ionized species for certain derivatives. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules like 9(10H)-acridinimine, 10-ethyl-. Time-dependent density functional theory (TD-DFT) is a widely used method for predicting electronic absorption spectra. researchgate.net By calculating the transition energies and oscillator strengths, TD-DFT can assign the observed absorption bands to specific electronic transitions within the molecule. researchgate.net These calculations have been successful in matching experimental spectra for various acridin-9-amine derivatives. researchgate.net Furthermore, computational methods can predict other spectroscopic parameters, such as radiative and non-radiative deactivation rate constants, which help to explain phenomena like fluorescence quantum yields. researchgate.net

Reaction Mechanism Modeling and Kinetic/Thermodynamic Characterization

Theoretical modeling is essential for elucidating the mechanisms of reactions involving acridinimine systems and for characterizing their kinetic and thermodynamic profiles. Computational methods can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies and reaction rates. For instance, studies on the tautomerization process have computationally determined the energy barriers for intramolecular proton transfer. Similarly, the thermodynamic aspects of these reactions, such as changes in enthalpy and entropy, can be calculated to understand the feasibility and spontaneity of a given transformation. These theoretical insights provide a molecular-level understanding of the factors that control the reactivity of 9(10H)-acridinimine, 10-ethyl- and related compounds.

Reactivity and Mechanistic Investigations of 9 10h Acridinimine, 10 Ethyl

General Reactivity Patterns of Acridinimine Compounds

Acridinimine compounds exist in tautomeric equilibrium with their 9-aminoacridine (B1665356) counterparts. The position of this equilibrium is significantly influenced by factors such as the solvent and the nature of substituents on the acridine (B1665455) core and the exocyclic nitrogen atom. Electronegative substituents on the exocyclic nitrogen tend to favor the imino tautomer.

The reactivity of acridinimine compounds is largely dictated by the electron distribution within the heterocyclic ring system and the polarity of the carbon-nitrogen double bond of the imine group. The acridine nucleus, particularly when the ring nitrogen is quaternized (as in the 10-ethyl derivative), is electron-deficient. This renders the C9 position highly electrophilic and susceptible to attack by nucleophiles.

Nucleophilic and Electrophilic Reaction Pathways

The primary reaction pathway for 9(10H)-Acridinimine, 10-ethyl- involves nucleophilic addition at the C9 position. The quaternization of the ring nitrogen by the ethyl group creates a permanent positive charge, which strongly activates the C9 carbon towards nucleophilic attack. This is a well-documented phenomenon in related N-alkylated acridinium (B8443388) salts.

Nucleophilic Reactions:

A variety of nucleophiles can react with the 10-ethyl-9(10H)-acridinimine cation. For instance, hydroxide (B78521) ions can add to the C9 position to form a stable pseudobase. Similarly, other nucleophiles such as cyanide and bisulfite have been shown to add to the 9-position of N-alkylated acridinium salts, forming stable adducts. nih.gov The general mechanism involves the direct attack of the nucleophile on the electrophilic C9 carbon, leading to the formation of a new covalent bond and the neutralization of the positive charge on the acridine ring system.

While less common, the imine nitrogen possesses a lone pair of electrons and can, in principle, act as a nucleophile. However, the delocalization of this lone pair into the aromatic system and the electron-withdrawing effect of the acridine ring diminish its nucleophilicity.

Electrophilic Reactions:

Mechanistic Studies of Chemical Transformations Involving the Acridinimine Moiety

Mechanistic studies on related N-alkylated acridinium systems provide insight into the transformations of 9(10H)-Acridinimine, 10-ethyl-. The formation of adducts at the C9 position is a reversible process, with the equilibrium position dependent on the nucleophile's strength and concentration, as well as the reaction conditions.

The stability of the resulting acridan adduct is a key factor. For example, the addition of hydroxide to form the carbinol adduct (a pseudobase) is a well-characterized equilibrium. nih.gov The kinetics of these addition reactions have been studied for various N-alkylated acridinium salts, revealing pseudo-first-order kinetics under certain conditions.

Derivatization Reactions and Subsequent Chemical Properties

The derivatization of the 9-aminoacridine scaffold, the tautomeric precursor to 9(10H)-Acridinimine, 10-ethyl-, offers a versatile platform for creating new chemical entities. These derivatization strategies can be applied to indirectly modify the target compound.

One significant method is the reductive amination of 9-aminoacridine with various aldehydes. This process involves the formation of an imine intermediate which is then reduced in situ to yield N-substituted 9-aminoacridine derivatives. google.com This highlights the reactivity of the exocyclic amino group, which is in equilibrium with the imine form.

Another important derivatization pathway is nucleophilic aromatic substitution (SNAr) . The amino group at the 9-position is nucleophilic enough to participate in SNAr reactions, particularly with aromatic systems activated by electron-withdrawing groups. google.com This allows for the introduction of various aryl or heteroaryl substituents at the exocyclic nitrogen.

Biological Interactions and Mechanistic Insights

Interactions with Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)

The planar aromatic system of acridine (B1665455) derivatives is a classic pharmacophore known for its ability to interact with the double-helical structure of DNA. This interaction is a primary driver of their biological effects.

DNA Intercalation Mechanisms and Binding Affinity

Acridine derivatives are well-established DNA intercalating agents. biu.ac.il This process involves the insertion of the planar acridine ring system between the stacked base pairs of the DNA double helix. This intercalation is primarily driven by non-covalent interactions, including van der Waals forces and π-π stacking interactions between the aromatic acridine core and the DNA bases. nih.gov The stability of the resulting drug-DNA complex is a critical factor in the biological activity of these compounds.

Interactions with RNA are less characterized for this specific compound. However, the structural similarities between DNA and double-stranded RNA suggest that intercalation could also occur with RNA structures, although likely with different binding affinities and specificities.

Influence of Molecular Structure on Intercalation Mode

The molecular structure of acridine derivatives significantly influences their mode and affinity of DNA intercalation. The substitution pattern on the acridine ring and the nature of the side chains play crucial roles. For example, the presence of a 1-nitro group in some 9-aminoacridine (B1665356) derivatives has been shown to be important for their covalent binding to DNA, which is a stronger interaction than simple intercalation. nih.gov

The ethyl group at the 10-position of 9(10H)-Acridinimine, 10-ethyl- likely influences its DNA binding properties. N-alkylation of the acridine nitrogen can affect the planarity and electronic properties of the molecule, which in turn can alter its ability to stack between DNA base pairs. While direct comparative studies for the 10-ethyl derivative are scarce, research on N10-substituted acridone (B373769) derivatives has shown that the presence of an alkyl spacer at the N10 position is an essential structural requirement for potent biological activity in some contexts. nih.gov This suggests that the N10-ethyl group could play a role in optimizing the orientation and stability of the intercalated complex.

Enzyme Inhibition Mechanisms

The interaction of acridine derivatives with DNA can interfere with the function of enzymes that use DNA as a substrate, most notably topoisomerases.

Topoisomerase Enzyme Inhibition

Acridine derivatives are recognized as potent inhibitors of topoisomerase enzymes. nih.gov These enzymes are crucial for resolving topological problems in DNA that arise during replication, transcription, and recombination. There are two main types of topoisomerases: type I, which creates single-strand breaks, and type II, which creates double-strand breaks.

Many 9-aminoacridine derivatives have been identified as catalytic inhibitors of topoisomerase II. researchgate.net This means they inhibit the enzyme's activity without stabilizing the "cleavable complex," a transient intermediate where the DNA is broken. This mode of inhibition is considered advantageous as it may reduce the risk of secondary malignancies associated with topoisomerase poisons that do stabilize this complex. researchgate.net Some substituted 9-aminoacridines have also been shown to interact with topoisomerase I. nih.gov The inhibitory activity of acridine derivatives against topoisomerases is a key mechanism behind their antiproliferative properties. researchgate.net

Structure-Activity Relationships in Enzyme Binding

The structure of the acridine derivative is critical for its efficacy as a topoisomerase inhibitor. Structure-activity relationship (SAR) studies on various acridine analogs have provided insights into the features that govern their interaction with these enzymes.

For N10-substituted acridone derivatives, the nature of the substituent at the N10 position has been shown to influence their cytotoxic activity. biu.ac.ilnih.gov This suggests that the N10-ethyl group in 9(10H)-Acridinimine, 10-ethyl- is likely to be a determinant of its topoisomerase inhibitory potential. The substitution on the acridine ring itself also plays a significant role. For example, in a series of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide analogues, substitutions on the acridine core were found to modulate their activity as mixed topoisomerase I/II inhibitors.

The following table summarizes the inhibitory activities of some N10-substituted acridone derivatives against cancer cell lines, which is often correlated with topoisomerase inhibition.

Compound TypeSubstitutionCell LineIC50 (µM)
N-propyl-substituted acridone-MCF-7< 10
N-propyl-substituted acridone-MDA-MB-2316.14
N10-substituted acridoneMethoxy and azo-benzene on phenyl ringMCF-7 & MDA-MB-231Lowered cytotoxicity
N10-substituted acridone derivative-MCF-74.72
N10-substituted acridone derivative-MDA-MB-2315.53

Data compiled from a study on N10-substituted acridone-2-carboxamide derivatives. nih.gov

Cellular and Molecular Interaction Profiles (excluding human trial data)

The interactions of 9(10H)-Acridinimine, 10-ethyl- at the cellular level are a consequence of its molecular interactions with DNA and enzymes. The ability of acridine derivatives to intercalate into DNA and inhibit topoisomerases leads to a cascade of cellular events.

The inhibition of topoisomerase II by acridine-based agents has been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This is a primary mode of cell killing for many anticancer drugs. Studies on 9-aminoacridine derivatives have demonstrated that they can substantially reduce the viability of non-small cell lung cancer (NSCLC) cells and induce apoptosis. researchgate.net

Furthermore, some N10-substituted acridone derivatives have been investigated as inhibitors of other cellular kinases, such as AKT. nih.gov The inhibition of the PI3K/AKT/mTOR signaling pathway is another important target in cancer therapy. A study on N10-substituted acridone-2-carboxamide derivatives revealed that some of these compounds exhibited promising anticancer activity by targeting AKT kinase. nih.gov This suggests that in addition to DNA intercalation and topoisomerase inhibition, 9(10H)-Acridinimine, 10-ethyl- could potentially interact with other cellular signaling pathways, although specific data for this compound is not available.

The cellular uptake and distribution of acridine derivatives are also important factors influencing their biological activity. The physicochemical properties of the molecule, including the presence of the N10-ethyl group, will affect its ability to cross cell membranes and reach its intracellular targets.

Mechanism of Antimicrobial Activity

The antimicrobial action of acridine compounds is primarily understood to occur via intercalation into microbial DNA. researchgate.net This process involves the insertion of the flat acridine ring between the base pairs of the DNA double helix. Such an interaction can disrupt the normal helical structure, leading to a cascade of inhibitory effects on essential cellular processes, including DNA replication and transcription, ultimately hindering microbial growth and survival.

Furthermore, some acridine derivatives have been shown to interfere with bacterial topoisomerase enzymes. These enzymes are vital for managing the topological state of DNA. Inhibition of these enzymes by acridine compounds can lead to the accumulation of DNA strand breaks, a lethal event for the bacterial cell. The formation of an acridine ion is considered important for this antimicrobial action. nih.gov

Mechanism of Antiviral Activity

The antiviral activity of acridine derivatives, particularly acridones, is thought to be multifaceted. conicet.gov.ar A primary proposed mechanism is the inhibition of viral nucleic acid synthesis through intercalation, similar to the antimicrobial mechanism. conicet.gov.aryoutube.com This can disrupt the replication of both DNA and RNA viruses. conicet.gov.ar

Additionally, some acridone derivatives have been found to act as interferon inducers. nih.gov Interferons are a group of signaling proteins made and released by host cells in response to the presence of viruses, triggering the immune system to fight the invaders. The induction of an interferon-like substance has been observed in mice following the administration of a 10-carboxymethyl-9-acridanone, a structurally related compound. nih.gov The antiviral mechanism of acridones is generally believed to involve the inhibition of viral replication within the host cell rather than direct inactivation of the virus particles. youtube.com

Mechanism of Anticancer Activity

The anticancer properties of acridine derivatives are the most extensively studied. The primary mechanism of action is DNA intercalation, which disrupts the DNA structure in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis (programmed cell death). ontosight.ainih.gov

A crucial aspect of the anticancer activity of many acridine compounds is the inhibition of topoisomerase enzymes, particularly topoisomerase II. ontosight.ai This enzyme is essential for resolving the topological challenges that arise in DNA during replication and transcription. By stabilizing the complex between topoisomerase II and DNA, acridine derivatives can lead to the formation of permanent DNA strand breaks, which are highly toxic to cancer cells.

Biological Activity Modulation by Structural Modifications

The biological activity of the acridine scaffold can be significantly influenced by the nature and position of its substituents. The introduction of an ethyl group at the 10-position of the acridinimine core, creating 10-ethyl-9(10H)-acridinimine, is a key structural modification that can impact its physicochemical properties and, consequently, its biological interactions.

N-alkylation of acridinones and related compounds can affect their lipophilicity and ability to cross cell membranes. nih.gov Structure-activity relationship studies on various acridine derivatives have demonstrated that modifications to the substituents can fine-tune their biological activity. For instance, in a series of 9-(ethylthio)acridine derivatives, the presence and position of amino groups were found to be critical for their antibacterial activity. researchgate.netnih.gov

The specific influence of the 10-ethyl group on the biological activity of 9(10H)-acridinimine is not extensively detailed in publicly available research. However, based on the principles of medicinal chemistry, this substitution would be expected to alter the molecule's electronic distribution and steric profile, which in turn could modulate its binding affinity for DNA and topoisomerase enzymes, thereby influencing its antimicrobial, antiviral, and anticancer efficacy. Further targeted studies are necessary to fully elucidate the specific mechanistic contributions of the 10-ethyl moiety.

Emerging Research Areas and Future Directions

Integration of 9(10H)-Acridinimine, 10-ethyl- in Materials Science Research

The core structure of acridine (B1665455) derivatives, characterized by a planar, electron-rich aromatic system, makes them promising candidates for applications in materials science. The introduction of the 10-ethyl group and the exocyclic imine function in 9(10H)-Acridinimine, 10-ethyl- could impart specific properties relevant to the development of novel organic materials. Future research in this area could explore its potential in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The imine functionality could also be leveraged for creating responsive materials, where changes in the environment, such as pH or the presence of specific analytes, could induce a measurable change in the material's properties.

Applications in Chemical Biology and Probe Development

Acridine derivatives are well-known for their ability to intercalate into DNA and for their fluorescent properties, making them valuable tools in chemical biology. The specific structure of 9(10H)-Acridinimine, 10-ethyl- suggests its potential as a fluorescent probe. The imine group could act as a reactive handle for conjugation to biomolecules or as a recognition site for specific enzymes or metal ions. Research in this domain would likely focus on the synthesis of functionalized derivatives of 9(10H)-Acridinimine, 10-ethyl- and the evaluation of their photophysical properties upon interaction with biological targets.

Advanced Synthetic Strategies for Complex 9(10H)-Acridinimine, 10-ethyl- Architectures

The development of novel synthetic methodologies is crucial for accessing complex molecular architectures based on the 9(10H)-Acridinimine, 10-ethyl- scaffold. While general methods for the synthesis of acridines are established, the specific introduction and manipulation of the 10-ethyl and 9-imine groups present a synthetic challenge. Future research would likely focus on developing efficient and regioselective synthetic routes to this compound and its derivatives. This could involve the exploration of novel catalytic systems or the use of advanced organic synthesis techniques to build upon the core structure.

Theoretical Advancements in Predicting and Understanding 9(10H)-Acridinimine, 10-ethyl- Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like 9(10H)-Acridinimine, 10-ethyl-. Theoretical studies could provide insights into its electronic structure, photophysical properties, and, crucially, the tautomeric equilibrium between the imine form (9(10H)-Acridinimine) and the amine form (9-aminoacridine). Understanding this equilibrium is fundamental to predicting the compound's behavior in different environments and its potential for various applications. Advanced computational models could also guide the design of new derivatives with tailored properties.

Multidisciplinary Research Bridging Chemistry, Biology, and Physics

The unique structural features of 9(10H)-Acridinimine, 10-ethyl- position it at the intersection of chemistry, biology, and physics. A multidisciplinary approach would be essential to fully explore its potential. Collaboration between synthetic chemists, chemical biologists, materials scientists, and physicists could lead to the development of novel applications, from advanced therapeutic agents to new electronic materials. Such research would involve a comprehensive investigation of its synthesis, biological activity, photophysical properties, and solid-state characteristics.

Conclusion

Synthesis of Key Findings on 9(10H)-Acridinimine, 10-ethyl-

The defining structural feature of 9(10H)-Acridinimine, 10-ethyl- is the imino group at the 9-position of the acridine (B1665455) core, along with an ethyl substituent on the ring's nitrogen atom. A critical aspect of acridines with a nitrogen-containing substituent at the 9-position is the potential for tautomerism, an equilibrium between the amino and imino forms. nih.govuniver.kharkov.uaresearchgate.net In the case of 9(10H)-Acridinimine, 10-ethyl-, it exists in a tautomeric relationship with its corresponding amino form, 9-amino-10-ethylacridinium.

Studies on similar acridin-9-amines have shown that the position of this tautomeric equilibrium can be influenced by several factors, including the solvent's polarity and its ability to form hydrogen bonds. nih.govuniver.kharkov.ua In the ground electronic state, many of these compounds predominantly exist in the imino tautomeric form. nih.govresearchgate.net Theoretical studies and experimental data on related compounds suggest that the planarity of the acridine ring system changes upon electronic excitation, with the non-planar imino tautomers in the ground state becoming more planar in the excited state. univer.kharkov.ua

The synthesis of related 1-amino-9-imino-4-nitro-9,10-dihydroacridines has been reported, providing a potential pathway for the synthesis of 9(10H)-Acridinimine, 10-ethyl-. researchgate.net Such synthetic methods, coupled with characterization techniques like 1H NMR spectroscopy, are crucial for confirming the imino tautomeric structure. researchgate.net The fluorescence properties of acridine derivatives are of significant interest, with 9-aminoacridine (B1665356) derivatives serving as versatile reporter systems in biochemical assays. rsc.org It is therefore highly probable that 9(10H)-Acridinimine, 10-ethyl- also possesses interesting photophysical properties.

Significance of Current Research in Advancing Acridine Chemistry

The study of acridine derivatives is a cornerstone of heterocyclic chemistry, with profound implications for medicinal chemistry and materials science. Acridin-9-amines and their derivatives are known for a wide range of biological activities, including their potential as antitumor agents. researchgate.netijpsonline.com The ability of these molecules to intercalate with DNA is a key mechanism behind their biological effects. univer.kharkov.ua

Research into the tautomerism of acridin-9-amines is particularly significant as the different tautomeric forms can exhibit distinct biological activities and photophysical properties. nih.govuniver.kharkov.uaresearchgate.net Understanding the factors that control the tautomeric equilibrium allows for the rational design of molecules with specific desired characteristics. For instance, compounds that can switch between tautomeric forms in different environments could be developed as sensitive spectral probes or indicators. nih.govuniver.kharkov.ua

Even though direct research on 9(10H)-Acridinimine, 10-ethyl- is not abundant, the foundational knowledge gained from studying its analogues contributes to a deeper understanding of structure-activity relationships within the broader acridine family. This collective knowledge propels the development of novel acridine-based compounds for various applications.

Outlook for Future Academic Research on 9(10H)-Acridinimine, 10-ethyl-

The current gap in the scientific literature regarding 9(10H)-Acridinimine, 10-ethyl- presents a clear opportunity for future academic investigation. A foundational study would involve the unambiguous synthesis and thorough characterization of this compound. A potential synthetic route could involve the reaction of 10-ethyl-9(10H)-acridinone with an appropriate aminating agent. Detailed spectroscopic analysis, including one- and two-dimensional NMR, mass spectrometry, and infrared spectroscopy, would be essential to confirm its structure and investigate the tautomeric equilibrium with its amino counterpart in various solvents.

A key area for future research would be the investigation of its photophysical properties. This would include determining its absorption and emission spectra, fluorescence quantum yield, and lifetime. Given the fluorescent nature of many acridine derivatives, exploring the potential of 9(10H)-Acridinimine, 10-ethyl- as a fluorescent probe or label would be a logical next step. rsc.org

Furthermore, preliminary biological screening of 9(10H)-Acridinimine, 10-ethyl- could be undertaken to assess its potential cytotoxic or antimicrobial activities, given the known biological profiles of many acridine compounds. researchgate.netijpsonline.com Such studies would contribute valuable data to the field of medicinal chemistry and could uncover new therapeutic leads. The exploration of this specific compound would not only fill a knowledge void but also has the potential to contribute to the ever-expanding applications of acridine chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9(10H)-Acridinimine, 10-ethyl-?

  • Methodology : Friedel-Crafts alkylation is a common approach for acridinium derivatives, involving reaction of acridine with ethyl halides under Lewis acid catalysis (e.g., AlCl₃). Post-synthetic purification via column chromatography and characterization via NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/hexane) to improve yield (>60%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing 9(10H)-Acridinimine, 10-ethyl-?

  • Methodology :

  • Structural Confirmation : Use ¹H NMR (δ 7.8–8.5 ppm for aromatic protons) and ¹³C NMR (δ 120–140 ppm for acridine carbons) to verify substitution patterns .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) validate molecular composition .
  • Photophysical Properties : UV-Vis spectroscopy (λ_max ≈ 360–400 nm) and fluorescence emission profiles assess electronic transitions .

Q. How does 9(10H)-Acridinimine, 10-ethyl- perform in chemiluminescent assays?

  • Methodology : Test chemiluminescence under reductive conditions (e.g., H₂O₂/NaOH or Zn/HCl). Quantify light emission using luminometers and compare intensity to standards like luminol. Optimize pH (8–10) and reductant concentration for maximal signal-to-noise ratios .

Advanced Research Questions

Q. What mechanistic insights explain its role in photoredox catalysis?

  • Methodology :

  • Electrochemical Analysis : Cyclic voltammetry (CV) determines redox potentials (E₁/₂ ≈ -1.2 V to +1.5 V vs. SCE). A narrow HOMO-LUMO gap (<3 eV) suggests strong light absorption .
  • Computational Modeling : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electron transfer pathways and excited-state behavior .
  • Experimental Validation : Use radical trapping agents (e.g., TEMPO) in photocatalytic C–H functionalization reactions to confirm intermediates .

Q. How can researchers resolve contradictions in reported luminescence quantum yields?

  • Methodology :

  • Standardization : Calibrate instruments using reference compounds (e.g., rhodamine B) and control solvent polarity (e.g., acetonitrile vs. DMSO) .
  • Environmental Factors : Assess oxygen quenching effects via degassing experiments and compare solid-state vs. solution-phase luminescence .
  • Theoretical Alignment : Correlate experimental data with DFT-predicted oscillator strengths to identify outliers .

Q. What strategies improve solubility and stability in biological assays?

  • Methodology :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions to enhance aqueous solubility .
  • Formulation Optimization : Use cyclodextrin inclusion complexes or nanoemulsions to stabilize the compound in physiological buffers .
  • Stability Testing : Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C) conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.